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Get Quote

Executive Summary
3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: 2919945-65-4, as hydrochloride) is a highly

functionalized pyridine derivative characterized by a delicate balance of electronic withdrawal,

steric hindrance, and hydrogen-bonding capacity. For drug development professionals and

formulation scientists, understanding the physicochemical behavior of this scaffold is critical. It

serves as a potent pharmacophore in the design of metalloenzyme inhibitors, where the

picolinic acid core chelates active-site metals, while the C3 and C5 substituents dictate target

residence time and metabolic fate.

This technical whitepaper deconstructs the structural causality behind the molecule's

physicochemical properties and provides self-validating experimental workflows for

characterizing its ionization and metabolic stability.

Structural & Electronic Interplay
The physicochemical behavior of 3-chloro-5-(hydroxymethyl)picolinic acid is governed by

the orthogonal electronic effects of its substituents on the pyridine ring.
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The Zwitterionic Core: Like baseline 1, which exhibits an acidic pKa of 0.99[1], this molecule

exists primarily as a zwitterion in aqueous media at physiological pH. The pyridine nitrogen

acts as a proton acceptor, while the C2-carboxylic acid acts as a proton donor.

C3-Chlorine (-I Effect & Steric Clash): The chlorine atom exerts a strong inductive electron-

withdrawing effect (-I). Positioned ortho to the carboxylic acid, it lowers the pKa of the

carboxylate group. Furthermore, the steric bulk of the C3-Cl forces the C2-carboxylate out of

coplanarity with the pyridine ring, disrupting the internal hydrogen bonding typically observed

in unsubstituted picolinic acids.

C5-Hydroxymethyl (Metabolic Liability): The -CH₂OH group provides a critical vector for

solvent interaction, increasing the2 by approximately 20.2 Å² compared to the unsubstituted

core[2]. However, it acts as a primary site for enzymatic or chemical oxidation.
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Fig 1: Structural causality and substituent effects on the picolinic acid core.

Physicochemical Parameters
The quantitative parameters of this compound dictate its formulation requirements and

absorption profile. The table below synthesizes the theoretical and extrapolated data based on

the structural motifs.
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Parameter Estimated Value
Causality / Structural
Driver

Molecular Weight 187.58 g/mol Formula: C₇H₆ClNO₃

pKa₁ (Pyridine N) ~0.5 - 1.0

Lowered from typical pyridine

(~5.2) by the -I effect of the

C2-COOH and C3-Cl.

pKa₂ (Carboxyl) ~4.5 - 5.0
Modulated by C3-Cl inductive

withdrawal and steric twisting.

LogP (Octanol/Water) ~0.5 - 1.2

Polar groups (-OH, -COOH, N)

are balanced by the lipophilic

C3-Cl atom.

TPSA ~70.4 Å²

Combined contributions from

the -OH, -COOH, and Pyridine

N[2].

Experimental Methodologies
To empirically validate the physicochemical profile of 3-chloro-5-(hydroxymethyl)picolinic
acid, researchers must employ rigorous, self-validating analytical workflows.

Protocol 1: Precise pKa Determination via Cosolvent
Potentiometric Titration
Because the lipophilic C3-Cl can induce precipitation at the molecule's isoelectric point in

purely aqueous media, a3 (e.g., Methanol/Water) is required to determine accurate pKa values

for sparingly soluble substances[3].

Step-by-Step Methodology:

Electrode Standardization: Calibrate the combined glass pH electrode using IUPAC-

recommended aqueous buffers (pH 4.01, 7.00, 10.01) at a constant 25°C[4].

Sample Preparation: Dissolve the compound in varying ratios of Methanol/Water (e.g., 20%,

30%, 40%, 50% v/v) to maintain complete dissolution across all pH ranges. Maintain a
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constant ionic strength (I = 0.15 M) using KCl.

Titration Execution: Incrementally add standardized 0.1 M KOH (for the acidic range) or 0.1

M HCl (for the basic range) using an automated titrator. Allow equilibration time after each

titrant addition.

Data Acquisition: Record the pH versus volume of titrant added to generate the Bjerrum

formation function plot[4].

Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained in the cosolvent

mixtures against the reciprocal of the solvent's dielectric constant. Extrapolate the linear

regression to 0% cosolvent to determine the true aqueous pKa.

Self-Validation Mechanism: Run a parallel "blank" titration containing only the cosolvent and

ionic strength adjuster. Subtracting the blank curve from the sample curve isolates the

protonation/deprotonation events of the analyte, neutralizing solvent-induced electrode errors.
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Fig 2: Cosolvent potentiometric titration workflow for sparingly soluble APIs.

Protocol 2: Electrocatalytic Oxidation Assay of the C5-
Hydroxymethyl Group
The C5-hydroxymethyl group is highly susceptible to oxidation, which impacts the compound's

pharmacokinetic half-life. 5 serves as an excellent, highly controllable proxy for in vivo

CYP450-mediated metabolism[5].

Step-by-Step Methodology:

Electrode Setup: Prepare a bimetallic Pt–Pd nanocluster modified Indium-Tin Oxide (ITO)

electrode, which exhibits superior electrocatalytic activity toward the oxidation of

hydroxymethyl pyridines[5].
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Electrolysis: Submerge the modified electrode in a 10 mM solution of the compound in an

aqueous acidic medium (using sodium nitrate as a supporting electrolyte).

Cyclic Voltammetry: Apply a potential sweep (e.g., 10 mV/s to 130 mV/s) and monitor the

anodic peak current corresponding to the oxidation of the alcohol.

Product Isolation: Conduct prolonged bulk electrolysis at the anodic peak potential to

accumulate the oxidized metabolites.

Self-Validation Mechanism: Analyze the post-electrolysis solution using LC-MS/MS. The assay

is self-validating if the disappearance of the parent mass (m/z 188.0,[M+H]+) correlates strictly

with the stoichiometric appearance of specific mass shifts: a -2 Da shift (m/z 186.0) confirming

conversion to the C5-aldehyde, and a +14 Da shift (m/z 202.0) confirming over-oxidation to the

C5-carboxylic acid.
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Fig 3: Sequential oxidation pathway of the C5-hydroxymethyl group monitored via MS.

Implications for Drug Design
The physicochemical profile of 3-chloro-5-(hydroxymethyl)picolinic acid makes it a highly

tunable fragment. The C3-chlorine not only modulates the basicity of the adjacent nitrogen

(reducing off-target hERG binding liabilities common in basic pyridines) but also locks the

conformation of the C2-carboxylic acid to optimize metal-ion coordination geometry.

Meanwhile, the C5-hydroxymethyl group provides a synthetic handle for further derivatization

(e.g., fluorination to -CH₂F) to block metabolic oxidation while retaining the hydrogen-bond

donor profile.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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